Cas no 887690-36-0 (5-amino-N-cyclohexyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide)

5-amino-N-cyclohexyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide 化学的及び物理的性質
名前と識別子
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- 5-amino-N-cyclohexyl-1-(3-methylphenyl)triazole-4-carboxamide
- 1H-1,2,3-Triazole-4-carboxamide, 5-amino-N-cyclohexyl-1-(3-methylphenyl)-
- 5-amino-N-cyclohexyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
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- インチ: 1S/C16H21N5O/c1-11-6-5-9-13(10-11)21-15(17)14(19-20-21)16(22)18-12-7-3-2-4-8-12/h5-6,9-10,12H,2-4,7-8,17H2,1H3,(H,18,22)
- InChIKey: YRCLMVBHDXMDGI-UHFFFAOYSA-N
- ほほえんだ: N1(C2=CC=CC(C)=C2)C(N)=C(C(NC2CCCCC2)=O)N=N1
5-amino-N-cyclohexyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3375-0930-10μmol |
5-amino-N-cyclohexyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide |
887690-36-0 | 90%+ | 10μl |
$103.5 | 2023-04-26 | |
Life Chemicals | F3375-0930-3mg |
5-amino-N-cyclohexyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide |
887690-36-0 | 90%+ | 3mg |
$94.5 | 2023-04-26 | |
Life Chemicals | F3375-0930-25mg |
5-amino-N-cyclohexyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide |
887690-36-0 | 90%+ | 25mg |
$163.5 | 2023-04-26 | |
Life Chemicals | F3375-0930-10mg |
5-amino-N-cyclohexyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide |
887690-36-0 | 90%+ | 10mg |
$118.5 | 2023-04-26 | |
Life Chemicals | F3375-0930-30mg |
5-amino-N-cyclohexyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide |
887690-36-0 | 90%+ | 30mg |
$178.5 | 2023-04-26 | |
Life Chemicals | F3375-0930-20mg |
5-amino-N-cyclohexyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide |
887690-36-0 | 90%+ | 20mg |
$148.5 | 2023-04-26 | |
Life Chemicals | F3375-0930-5μmol |
5-amino-N-cyclohexyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide |
887690-36-0 | 90%+ | 5μl |
$94.5 | 2023-04-26 | |
Life Chemicals | F3375-0930-1mg |
5-amino-N-cyclohexyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide |
887690-36-0 | 90%+ | 1mg |
$81.0 | 2023-04-26 | |
Life Chemicals | F3375-0930-2mg |
5-amino-N-cyclohexyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide |
887690-36-0 | 90%+ | 2mg |
$88.5 | 2023-04-26 | |
Life Chemicals | F3375-0930-5mg |
5-amino-N-cyclohexyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide |
887690-36-0 | 90%+ | 5mg |
$103.5 | 2023-04-26 |
5-amino-N-cyclohexyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide 関連文献
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Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
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Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
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5. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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6. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
5-amino-N-cyclohexyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamideに関する追加情報
5-Amino-N-Cyclohexyl-1-(3-Methylphenyl)-1H-1,2,3-Triazole-4-Carboxamide: A Comprehensive Overview
The compound 5-amino-N-cyclohexyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide (CAS No. 887690-36-0) is a highly specialized organic molecule with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of triazoles, which are well-known for their versatile applications in drug design and material science. The structure of this molecule is characterized by a 1,2,3-triazole ring system, which serves as a central scaffold for attaching various functional groups. The presence of an amino group at position 5 and a cyclohexyl group at position N further enhances its chemical versatility and biological activity.
Recent studies have highlighted the importance of 5-amino-N-cyclohexyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide in the development of novel therapeutic agents. Triazoles are known for their ability to act as hydrogen bond donors and acceptors, making them ideal candidates for drug design. The cyclohexyl group in this compound contributes to its lipophilicity, which is crucial for improving the bioavailability of drugs. Additionally, the 3-methylphenyl group introduces aromaticity and further stabilizes the molecule's structure.
One of the most promising applications of this compound lies in its potential as an antimicrobial agent. Researchers have demonstrated that triazole-containing molecules can exhibit potent activity against a wide range of bacterial and fungal pathogens. The carboxamide group in this compound plays a critical role in enhancing its antimicrobial properties by facilitating interactions with microbial cell membranes.
Another area where 5-amino-N-cyclohexyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has shown significant potential is in the field of cancer therapy. Recent studies have explored the use of triazole derivatives as inhibitors of key enzymes involved in cancer progression. The amino group at position 5 is believed to contribute to the molecule's ability to target specific oncogenic pathways, making it a valuable candidate for further investigation.
The synthesis of this compound involves a multi-step process that combines principles from organic chemistry and medicinal chemistry. The formation of the triazole ring is typically achieved through a click reaction involving azides and alkynes. This method ensures high yields and excellent control over the molecule's structure. Post-synthesis modifications can further enhance the compound's properties for specific applications.
In terms of stability and solubility, 5-amino-N-cyclohexyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide exhibits favorable characteristics that make it suitable for various experimental conditions. Its solubility in organic solvents facilitates its use in biochemical assays and pharmacokinetic studies. Moreover, its stability under physiological conditions ensures that it retains its activity during biological testing.
From an environmental perspective, the synthesis and application of this compound are designed to minimize ecological impact. Researchers are increasingly focusing on green chemistry principles to develop sustainable methods for synthesizing such molecules. This includes the use of recyclable catalysts and reducing agents that minimize waste generation.
In conclusion, 5-amino-N-cyclohexyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide (CAS No. 887690-36-0) represents a cutting-edge molecule with diverse applications across multiple disciplines. Its unique structure and functional groups make it a valuable tool in drug discovery and material science. As research continues to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in advancing modern science.
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